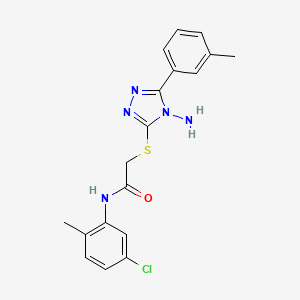![molecular formula C20H19ClN2O3 B2941129 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one CAS No. 303149-79-3](/img/structure/B2941129.png)
1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, also known as 4-chlorobenzyl-3-(3-methylbutanoyloxyimino)-1,3-dihydro-2H-indol-2-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of indole, a five-membered aromatic heterocycle that is found in various natural products. The most notable feature of this compound is its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to possess a wide range of biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Photochemical Properties and Reactions
The study of the photochemistry of compounds containing carbon-nitrogen double bonds, such as 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, reveals significant insights into their behavior under light exposure. For instance, investigations into non-conjugated imino compounds have shown that cis-trans isomerization and N–O bond fission are common reactions upon light exposure, highlighting the potential for photo-induced structural modifications in similar compounds (Pratt & Abdul-Majid, 1987).
Catalytic Applications
The catalytic properties of compounds related to 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one have been explored in various synthetic applications. For example, oxazaborolidinones have been used to catalyze the ring-opening reactions of cyclic anhydrides, demonstrating the potential for such compounds in facilitating organic transformations (Suzuki & Harada, 2006).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry and material science. Studies on the Graf–Ritter reaction and cyclization processes involving compounds similar to 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one have led to the development of novel (het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, showcasing the versatility of such compounds in synthesizing complex heterocyclic structures (Glushkov et al., 2021).
Spin Density and Magnetic Properties
The spin density and magnetic properties of compounds, including derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which share structural similarities with 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, have been investigated. These studies provide insights into the electronic structure and magnetic interactions within the molecule, offering potential applications in spintronics and magnetic materials research (Pontillon et al., 2000).
Antimicrobial Applications
Research on isatin derivatives, closely related to 1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one, has demonstrated significant antimicrobial properties. Metal chelates of isatin derivatives have shown enhanced antibacterial and antifungal activity compared to their uncomplexed forms, suggesting potential applications in developing new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Mechanism of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the functional groups they contain. Some indole derivatives interact with specific proteins or enzymes in the body, leading to changes in cellular processes .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13(2)11-18(24)26-22-19-16-5-3-4-6-17(16)23(20(19)25)12-14-7-9-15(21)10-8-14/h3-10,13H,11-12H2,1-2H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOYBADDLDFSBF-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



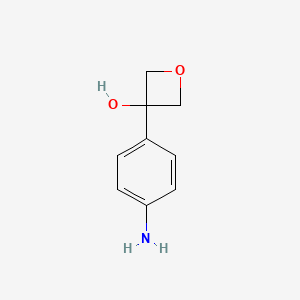
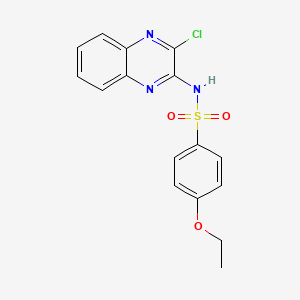
![3-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2941055.png)
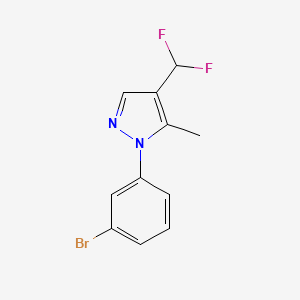
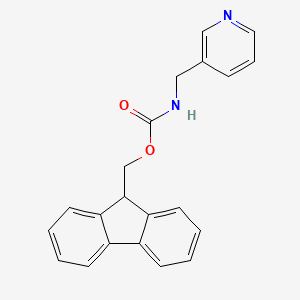

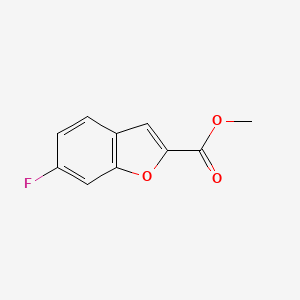
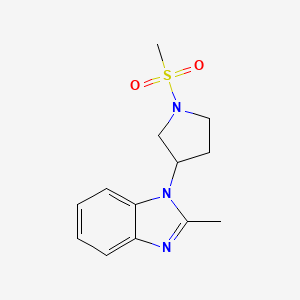
![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)
![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)
